molecular formula C16H18F3N3O2 B2598543 N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide CAS No. 1333897-81-6

N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide

Cat. No. B2598543
CAS RN: 1333897-81-6
M. Wt: 341.334
InChI Key: LGVGLAVPWHRVFF-UHFFFAOYSA-N
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Description

The compound “N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a cyano group (-CN), and an amide group (CONH2), all of which are common in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds often involves methods like Claisen condensation .


Chemical Reactions Analysis

Trifluoromethyl groups are often involved in radical trifluoromethylation reactions . The presence of the amide group could also make the compound susceptible to hydrolysis under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. Trifluoromethyl groups are known for their high electronegativity and lipophilicity, which can affect the compound’s solubility and reactivity .

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a growing area of research . Future directions could include exploring new synthesis methods and applications for trifluoromethyl-containing compounds.

properties

IUPAC Name

N-[2-[(1-cyano-3-methylbutyl)amino]-2-oxoethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-10(2)7-13(8-20)22-14(23)9-21-15(24)11-3-5-12(6-4-11)16(17,18)19/h3-6,10,13H,7,9H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGLAVPWHRVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)CNC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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